3-(Oxazol-4-yl)anilinehydrochloride
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Overview
Description
3-(Oxazol-4-yl)anilinehydrochloride is a chemical compound that features an oxazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-4-yl)anilinehydrochloride typically involves the formation of the oxazole ring followed by its attachment to the aniline group. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The resulting oxazoline can then be oxidized to the corresponding oxazole using reagents like manganese dioxide or bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors packed with heterogeneous catalysts like manganese dioxide can facilitate the efficient conversion of intermediates to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Oxazol-4-yl)anilinehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions on the aniline ring, which can introduce various functional groups.
Coupling Reactions: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Coupling: Palladium catalysts, boron reagents, and base in an inert atmosphere.
Major Products
Oxidation: Formation of oxazole derivatives.
Substitution: Various substituted aniline derivatives.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(Oxazol-4-yl)anilinehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxazol-4-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, thereby exerting its therapeutic effects . The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure.
Aniline Derivatives: Compounds with an aniline moiety attached to various functional groups.
Uniqueness
3-(Oxazol-4-yl)anilinehydrochloride is unique due to the combination of the oxazole ring and aniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-oxazol-4-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(4-8)9-5-12-6-11-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXHAHJWAIKNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=COC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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